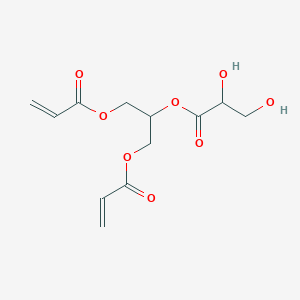

Propylene glycol glycerolate diacrylate

Description

Contextualization of Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are a significant class of chemical building blocks used in the creation of a wide array of polymers. multichemindia.com These monomers are esters of acrylic acid and its derivatives, characterized by a vinyl group attached to a carboxyl group. This structure imparts a high degree of reactivity, allowing them to readily undergo polymerization, often initiated by free radicals generated by heat, light, or chemical initiators. atamanchemicals.com

The versatility of acrylate polymers stems from the vast range of possible side chains that can be attached to the acrylate backbone. This variability allows for the precise tailoring of the resulting polymer's properties, such as hardness, flexibility, and adhesion. Consequently, acrylate-based polymers are integral to numerous applications, including coatings, adhesives, inks, and plastics. riverlandtrading.com The polymerization of these monomers can be controlled to produce materials with specific and predictable characteristics, a fundamental aspect of modern polymer science. atamanchemicals.com

Significance of Multifunctional Acrylates as Cross-linking Agents

Within the broader category of acrylate monomers, multifunctional acrylates are distinguished by the presence of two or more reactive acrylate groups in a single molecule. This structural feature enables them to act as potent cross-linking agents during polymerization. When incorporated into a polymerizing system, each acrylate group can participate in the formation of a separate polymer chain, effectively creating a bridge or "cross-link" between them. multichemindia.com

This cross-linking process transforms a collection of individual polymer chains into a three-dimensional network. The resulting cross-linked polymer exhibits significantly enhanced mechanical properties, including increased strength, stiffness, and thermal stability, as well as improved chemical resistance. The density of these cross-links, which can be controlled by the concentration of the multifunctional acrylate, is a critical parameter in determining the final properties of the material. Propylene (B89431) glycol glycerolate diacrylate, as a diacrylate, falls into this important class of molecules.

Overview of Propylene Glycol Glycerolate Diacrylate in Academic Investigations

Academic research has highlighted the utility of this compound, particularly in the form of tri(propylene glycol) glycerolate diacrylate, as a specialized cross-linking agent for the synthesis of novel polymer supports. A notable area of investigation has been its use in the creation of a new type of polystyrene-based resin for solid-phase peptide synthesis (SPPS). nih.gov

In a significant study, a highly flexible and stable copolymer was synthesized using tri(propylene glycol) glycerolate diacrylate as the cross-linker in a suspension polymerization with styrene (B11656). nih.gov The resulting beaded polymer support, designated as PS-TRPGGDA, possesses secondary hydroxyl functional groups originating from the cross-linker, which serve as direct attachment points for the initiation of peptide chain growth. This is a key advantage as it circumvents the need for the initial functionalization steps typically required for conventional styrene-divinylbenzene resins. nih.gov

Research findings have demonstrated that the hydrophilic and flexible nature of the tri(propylene glycol) glycerolate diacrylate cross-linker imparts favorable properties to the resin. Swelling studies revealed that the PS-TRPGGDA resin exhibits superior swelling and solvation in solvents commonly used in peptide synthesis compared to traditional resins. nih.gov This enhanced solvation is believed to facilitate more efficient reagent access to the growing peptide chains, leading to improved reaction kinetics and higher purity of the final peptide product. researchgate.net The efficacy of this novel support was successfully demonstrated through the synthesis of a "difficult" peptide sequence and a 24-residue peptide, showcasing the practical benefits of this specific multifunctional acrylate in advanced polymer applications. nih.gov

Chemical and Physical Properties of Tri(propylene glycol) glycerolate diacrylate

The following table summarizes key chemical and physical properties of Tri(propylene glycol) glycerolate diacrylate, providing a useful reference for its characteristics in a research context.

| Property | Value |

| Molecular Formula | C21H36O10 |

| Molecular Weight | 448.5 g/mol |

| IUPAC Name | [2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate |

| CAS Number | 156884-88-7 |

| Density | 1.0±0.1 g/cm³ |

| Boiling Point | 368.9±22.0 °C at 760 mmHg |

| Flash Point | 158.1±22.4 °C |

| LogP | 1.75 |

Data sourced from PubChem and ChemSrc. chemsrc.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C12H16O8 |

|---|---|

Molecular Weight |

288.25 g/mol |

IUPAC Name |

1,3-di(prop-2-enoyloxy)propan-2-yl 2,3-dihydroxypropanoate |

InChI |

InChI=1S/C12H16O8/c1-3-10(15)18-6-8(7-19-11(16)4-2)20-12(17)9(14)5-13/h3-4,8-9,13-14H,1-2,5-7H2 |

InChI Key |

QGKBQQSEWHTVGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)OCC(COC(=O)C=C)OC(=O)C(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Propylene Glycol Glycerolate Diacrylate

Strategies for Monomer Synthesis and Derivatization

Propylene (B89431) glycol glycerolate diacrylate, a multifunctional acrylate (B77674) monomer, is primarily synthesized through direct esterification. This method involves the reaction of a polyol, in this case, a propylene glycol-modified glycerol (B35011), with acrylic acid in the presence of an acid catalyst. The synthesis strategy is designed to favor the formation of the diacrylate ester by controlling the stoichiometry of the reactants and removing the water byproduct to drive the reaction to completion.

A common precursor for this monomer is tri(propylene glycol). The synthesis of a related compound, tri(propylene glycol) diacrylate (TPGDA), provides insight into the likely synthetic route for propylene glycol glycerolate diacrylate. The process typically involves the direct esterification of tri(propylene glycol) with acrylic acid. To prevent premature polymerization of the acrylate functional groups, a polymerization inhibitor is crucial. The reaction is generally carried out in a solvent that forms an azeotrope with water, facilitating its removal.

Key reaction components and their roles:

Polyol (Propylene Glycol-Modified Glycerol): The backbone of the monomer, providing flexibility and determining the spacing between the acrylate groups.

Acrylic Acid: Provides the polymerizable acrylate functional groups.

Acid Catalyst: Increases the rate of the esterification reaction. Common catalysts include p-toluenesulfonic acid, sulfuric acid, and acidic ion-exchange resins.

Polymerization Inhibitor: Prevents the spontaneous polymerization of the acrylate groups at the elevated temperatures required for esterification. Hydroquinone and its derivatives are often used.

Solvent: Facilitates the removal of water through azeotropic distillation. Toluene is a frequently used solvent.

The derivatization of this compound itself is not extensively documented in publicly available literature. However, the presence of hydroxyl groups in the glycerolate moiety offers potential sites for further chemical modification. These hydroxyl groups could, in principle, be esterified with other carboxylic acids to introduce different functionalities, or reacted with isocyanates to form urethanes, thereby modifying the properties of the resulting polymers.

Table 1: Typical Reactants and Conditions for the Synthesis of a Related Monomer, Tri(propylene glycol) diacrylate

| Reactant/Component | Function | Example |

| Tri(propylene glycol) | Polyol Backbone | - |

| Acrylic Acid | Acrylate Source | - |

| p-Toluenesulfonic acid | Catalyst | Acid catalyst |

| Hydroquinone | Inhibitor | Polymerization inhibitor |

| Toluene | Solvent | Azeotropic water removal |

Radical Polymerization Techniques for this compound-Based Systems

This compound is a crosslinking agent, and as such, it is typically copolymerized with other monomers to form a three-dimensional polymer network. Radical polymerization is the most common method for curing formulations containing multifunctional acrylates like this compound.

Aqueous Radical Suspension Polymerization Protocols

Aqueous radical suspension polymerization is a well-established technique for producing polymer beads in the micrometer to millimeter size range. This method has been successfully employed for the synthesis of cross-linked polystyrene resins using tri(propylene glycol) glycerolate diacrylate (TPGGDA) as a crosslinking agent. nih.gov

In this process, a mixture of the monomer (e.g., styrene), the crosslinker (TPGGDA), and a monomer-soluble initiator is dispersed as fine droplets in an aqueous phase. A suspending agent or stabilizer is added to the aqueous phase to prevent the droplets from coalescing. The polymerization is then initiated by heating the system to decompose the initiator into free radicals.

Key components of an aqueous radical suspension polymerization system:

Continuous Phase: Typically deionized water.

Dispersed Phase: A mixture of the primary monomer, this compound, and a free-radical initiator.

Suspending Agent: Water-soluble polymers like polyvinyl alcohol (PVA) or gelatin are commonly used to stabilize the monomer droplets.

Initiator: A monomer-soluble initiator that decomposes upon heating to generate free radicals.

Table 2: Example of a Suspension Polymerization System for Styrene (B11656) and Tri(propylene glycol) glycerolate diacrylate

| Component | Role | Example |

| Styrene | Monomer | - |

| Tri(propylene glycol) glycerolate diacrylate | Crosslinker | - |

| Benzoyl peroxide | Initiator | Monomer-soluble initiator |

| Poly(vinyl alcohol) | Suspending Agent | Stabilizer for monomer droplets |

| Water | Continuous Phase | - |

Emulsion and Microemulsion Polymerization Approaches

Emulsion polymerization typically involves emulsifying the monomer in an aqueous phase with a surfactant to form micelles. A water-soluble initiator is then used to start the polymerization, which primarily occurs within the monomer-swollen micelles. This technique allows for the formation of high molecular weight polymers at a fast polymerization rate. Redox initiators are often employed in emulsion polymerization as they can generate radicals at lower temperatures. researchgate.netepa.gov

Microemulsion polymerization is a variation of emulsion polymerization that uses a thermodynamically stable microemulsion of monomer, water, and a surfactant (and often a co-surfactant). This method can produce even smaller and more uniform polymer nanoparticles. acs.org The use of polymerizable surfactants can lead to the formation of highly functionalized nanoparticles. acs.org

Controlled Radical Polymerization for Network Architectures

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over the polymer architecture, including molecular weight, polydispersity, and end-group functionality. While the application of these techniques specifically to this compound is not widely reported, research on other multifunctional acrylates provides a basis for their potential use.

ATRP of multifunctional acrylates can be challenging due to the high reactivity of the acrylate radical, which can lead to termination reactions. However, successful ATRP of some acrylate systems has been achieved by carefully selecting the catalyst, initiator, and reaction conditions.

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates. The choice of the RAFT agent is critical for controlling the polymerization of multifunctional acrylates. unc.edu RAFT has been used for the aqueous dispersion polymerization of other propylene glycol-containing monomers. nih.gov This technique could potentially be adapted to create well-defined network architectures with this compound.

Co-monomer and Initiator System Selection for Polymerization

The properties of the final polymer network are highly dependent on the choice of co-monomers and the initiator system used in the polymerization of this compound.

Co-monomer Selection:

This compound is typically used as a crosslinker in small amounts relative to the primary monomer. The choice of the primary monomer will largely dictate the bulk properties of the resulting polymer.

Styrene: When copolymerized with styrene in suspension polymerization, it produces cross-linked polystyrene beads with applications in solid-phase synthesis. nih.gov

Acrylates and Methacrylates: A wide variety of acrylate and methacrylate (B99206) monomers can be used to tailor the properties of the final material, such as hardness, flexibility, and adhesion. For example, butyl acrylate can be used to impart flexibility, while methyl methacrylate can increase the glass transition temperature and hardness.

Initiator System Selection:

The choice of initiator depends on the polymerization technique and the desired reaction temperature.

Suspension Polymerization: Monomer-soluble thermal initiators are typically used. The initiator should have a suitable decomposition temperature for the chosen polymerization conditions.

Peroxides: Dibenzoyl peroxide (BPO) and lauroyl peroxide are common examples.

Azo Compounds: Azobisisobutyronitrile (AIBN) is another widely used initiator. sigmaaldrich.com

Emulsion Polymerization: Water-soluble initiators are generally employed.

Persulfates: Potassium persulfate (KPS) and ammonium (B1175870) persulfate (APS) are common thermal initiators.

Redox Initiators: These systems consist of an oxidizing agent and a reducing agent and can initiate polymerization at lower temperatures. A common system is persulfate with a reducing agent like sodium bisulfite. researchgate.netwikipedia.org

Table 3: Common Initiators for Radical Polymerization of Acrylates

| Polymerization Type | Initiator Class | Specific Examples |

| Suspension | Peroxides | Dibenzoyl peroxide, Lauroyl peroxide |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | |

| Emulsion | Persulfates | Potassium persulfate, Ammonium persulfate |

| Redox Systems | Persulfate/sodium bisulfite |

Polymerization Kinetics and Mechanisms of Propylene Glycol Glycerolate Diacrylate

Investigation of Free Radical Photopolymerization Kinetics

The kinetics of free radical photopolymerization of diacrylates like propylene (B89431) glycol glycerolate diacrylate are characterized by extremely rapid reaction rates. The process is initiated by the generation of free radicals from a photoinitiator upon exposure to UV light. These radicals then propagate by reacting with the acrylate (B77674) double bonds of the monomer, leading to the formation of a three-dimensional polymer network.

The choice of photoinitiator is also critical. Different photoinitiators have varying absorption spectra and efficiencies in generating radicals. For instance, acylphosphine oxide photoinitiators are often noted for their high efficiency. researchgate.net The selection of the photoinitiator should be matched with the emission spectrum of the UV light source to ensure efficient radical generation. felipeschneider.com.br

Table 1: Representative Influence of Photoinitiator Concentration on Polymerization Kinetics of a Diacrylate System

| Photoinitiator Concentration (% w/w) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |

| 0.5 | 0.10 | 55 |

| 1.0 | 0.18 | 65 |

| 2.0 | 0.25 | 70 |

| 3.0 | 0.28 | 72 |

| 4.0 | 0.26 | 71 |

Note: This data is representative of typical diacrylate systems and is intended to illustrate the general trend. Actual values for Propylene Glycol Glycerolate Diacrylate may vary.

UV light intensity is another critical parameter that governs the photopolymerization kinetics. A higher light intensity generally leads to an increased rate of polymerization and can result in a higher final degree of conversion. nih.govmdpi.com This is attributed to the increased rate of radical generation. However, very high light intensities can sometimes lead to the formation of shorter polymer chains and a less homogeneous network structure. The relationship between the rate of polymerization and light intensity often follows a power law, where the rate is proportional to the light intensity raised to a power typically between 0.5 and 1.0. nih.gov

The wavelength of the UV light must overlap with the absorption spectrum of the photoinitiator to be effective. Using a wavelength that is strongly absorbed by the photoinitiator can lead to a higher initiation rate and, consequently, a faster polymerization. imaging.org

Table 2: Representative Effect of UV Light Intensity on Polymerization Kinetics of a Diacrylate System

| UV Light Intensity (mW/cm²) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |

| 10 | 0.12 | 60 |

| 20 | 0.20 | 68 |

| 30 | 0.26 | 73 |

| 40 | 0.30 | 75 |

| 50 | 0.32 | 76 |

Note: This data is representative of typical diacrylate systems and is intended to illustrate the general trend. Actual values for this compound may vary.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progression of photopolymerization reactions. researchgate.netrsc.orgspectroscopyonline.com By tracking the decrease in the absorbance of the acrylate double bond peak (typically around 810 cm⁻¹ and 1635 cm⁻¹), the conversion of the monomer into a polymer can be followed in real time. imaging.orgkaplanscientific.nl This method allows for the determination of key kinetic parameters such as the rate of polymerization and the final degree of conversion with high temporal resolution. rsc.org Real-time FTIR can be used to systematically study the influence of various factors, including photoinitiator concentration, light intensity, and temperature, on the polymerization kinetics. researchgate.netresearchgate.net

Gelation and Network Formation Phenomena

The polymerization of multifunctional monomers like this compound proceeds through the formation of a cross-linked network. A critical point in this process is the gel point, which is the transition from a viscous liquid to an elastic solid (a gel). cmu.edu At the gel point, a continuous polymer network spans the entire volume of the sample. The conversion at the gel point is an important characteristic of the network formation process. For multifunctional acrylates, gelation can occur at relatively low conversions. acs.org

The structure of the resulting polymer network is often heterogeneous, consisting of highly cross-linked regions (microgels) embedded in a less cross-linked matrix. uiowa.edu This heterogeneity arises from the fact that the polymerization reaction can become diffusion-controlled as the viscosity of the system increases, leading to localized regions of high conversion. The final properties of the cured material are highly dependent on the structure of this network.

Degree of Conversion Studies in this compound Systems

The degree of conversion (DC), which is the percentage of reacted acrylate double bonds, is a crucial parameter that determines the final properties of the polymer, such as its mechanical strength, chemical resistance, and biocompatibility. nih.gov A higher degree of conversion generally leads to improved material properties. The DC in diacrylate systems typically ranges from 55% to 75% under conventional curing conditions. nih.gov

In the photopolymerization of multifunctional acrylates, the reaction often does not proceed to 100% conversion. The polymerization process slows down significantly and eventually stops at a certain "limiting conversion". nih.gov This phenomenon is primarily due to the process of vitrification, where the polymerizing system transitions from a rubbery state to a glassy state. nih.gov As the network becomes more rigid, the mobility of the unreacted monomer and the growing polymer chains is severely restricted, hindering further reaction. nih.govnih.gov The temperature of the system plays a significant role, as polymerization at temperatures above the glass transition temperature (Tg) of the final network can lead to higher limiting conversions. researchgate.net

Oxygen Inhibition Effects in Acrylate Polymerization

The photopolymerization of acrylates, including presumably this compound, via a free-radical mechanism is known to be significantly affected by the presence of molecular oxygen. This phenomenon, termed oxygen inhibition, can lead to an induction period, a decrease in the rate of polymerization, and incomplete conversion of the monomer.

The fundamental issue arises from the interaction between molecular oxygen and the initiating and propagating radicals. Oxygen, in its ground state, is a triplet diradical, which makes it highly reactive towards carbon-centered radicals. This interaction forms a peroxy radical, which is significantly less reactive towards the acrylate double bonds and thus, is inefficient at initiating or propagating the polymerization chain. This effectively terminates the kinetic chain.

The consequences of oxygen inhibition are particularly pronounced at the surface of a sample exposed to air, where the diffusion of oxygen is continuous. This can result in a tacky or uncured surface layer.

Several factors can influence the extent of oxygen inhibition:

Oxygen Concentration: Higher concentrations of dissolved oxygen will lead to a more pronounced inhibitory effect.

Light Intensity: Increasing the light intensity can generate a higher concentration of initiating radicals, which can help to consume the dissolved oxygen more rapidly and overcome the inhibition.

Temperature: An increase in temperature generally leads to a decrease in the solubility of oxygen in the monomer, which can reduce the inhibition effect. researchgate.net

Viscosity of the Formulation: Higher viscosity can limit the diffusion of oxygen into the sample, thereby reducing the inhibition.

Presence of Additives: Certain additives can be incorporated into formulations to mitigate oxygen inhibition. These can include oxygen scavengers or molecules that can react with and consume oxygen.

While specific quantitative data for this compound is unavailable, studies on similar diacrylates like tri(propylene glycol) diacrylate (TPGDA) provide insights into the expected behavior. For instance, research on TPGDA has shown a significant induction period in the presence of air, which is absent when the polymerization is conducted in an inert atmosphere like nitrogen. researchgate.net Real-time FTIR spectroscopy is a common technique used to monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹ and 1635 cm⁻¹) to study the polymerization kinetics in the presence and absence of oxygen. researchgate.netimim.plresearchgate.net

Structural Elucidation and Network Characterization of Polymers Incorporating Propylene Glycol Glycerolate Diacrylate

Spectroscopic Analysis of Polymer Networks

Spectroscopic techniques are fundamental in verifying the incorporation of the cross-linker and monitoring the polymerization process. Methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy provide detailed insights into the chemical structure and functional group transformations within the polymer network.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Cross-linker Integration

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR, is a powerful non-destructive technique for confirming the successful integration of propylene (B89431) glycol glycerolate diacrylate into a polymer network. In studies of copolymers such as tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA), 13C CP-MAS NMR is employed to characterize the final resin, providing evidence of the cross-linker's presence within the polystyrene matrix. nih.govresearchgate.net

The analysis of the 13C NMR spectrum allows for the identification of characteristic carbon signals from the propylene glycol glycerolate diacrylate moiety. The chemical shifts of the methyl, methylene, and methine carbons in the propylene glycol units, as well as the carbonyl and vinyl carbons of the diacrylate groups, can be distinguished from the signals of the main polymer backbone. The disappearance or significant reduction in the intensity of the peaks corresponding to the vinyl carbons (typically in the range of 128-132 ppm) after polymerization is a clear indicator of the cross-linking reaction.

| Carbon Type | Typical Chemical Shift (ppm) |

|---|---|

| Methyl (CH3) | ~18-20 |

| Methylene (CH2) | ~65-70 |

| Methine (CH) | ~66-75 |

| Carbonyl (C=O) | ~165-175 |

| Vinyl (C=C) - pre-polymerization | ~128-132 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Transformation

Fourier-Transform Infrared (FTIR) spectroscopy is an essential tool for monitoring the chemical changes that occur during the polymerization of this compound. By analyzing the infrared spectra before, during, and after the cross-linking reaction, the transformation of functional groups can be qualitatively and quantitatively assessed.

The polymerization process is primarily characterized by the consumption of the acrylate (B77674) double bonds. This is observed in the FTIR spectrum by the decrease in the intensity of the absorption band corresponding to the C=C stretching vibration, which typically appears around 1636 cm-1. nih.gov Concurrently, the formation of the polymer backbone leads to changes in the fingerprint region of the spectrum.

Key functional groups in the this compound monomer and the resulting polymer network that are monitored by FTIR include:

C=O Stretching: The strong absorption band of the ester carbonyl group, typically found around 1720-1730 cm-1, remains present in the polymer. Shifts in the position of this peak can provide information about the local chemical environment and hydrogen bonding within the network. nih.gov

C-O-C Stretching: The ether linkages within the propylene glycol and glycerolate moieties give rise to characteristic C-O-C stretching vibrations, usually in the region of 1100-1250 cm-1. Changes in the shape and position of these bands can indicate conformational changes and the degree of cross-linking.

O-H Stretching: A broad absorption band in the region of 3200-3600 cm-1 would indicate the presence of hydroxyl groups, which are part of the glycerolate structure within the cross-linker.

| Functional Group | Wavenumber (cm-1) | Change Upon Polymerization |

|---|---|---|

| O-H Stretch (Glycerolate) | 3200-3600 (broad) | Relatively stable, may shift due to changes in hydrogen bonding |

| C=O Stretch (Acrylate) | 1720-1730 | Remains present, may shift slightly |

| C=C Stretch (Acrylate) | ~1636 | Decreases in intensity |

| C-O-C Stretch (Ether) | 1100-1250 | May show changes in shape and position |

Raman Spectroscopy for C=C Double Bond Consumption

Raman spectroscopy is a complementary technique to FTIR that is particularly well-suited for monitoring the polymerization of diacrylate cross-linkers in real-time. mdpi.com The key advantage of Raman spectroscopy in this context is its excellent sensitivity to the symmetric C=C stretching vibration of the acrylate group, which gives a strong and well-defined peak typically around 1640 cm-1. nih.gov

The degree of conversion of the acrylate double bonds can be quantified by monitoring the decrease in the intensity of this peak relative to an internal standard peak that does not change during the reaction, such as a C=O or a C-H stretching band. nih.gov This allows for the precise determination of the polymerization kinetics, including the rate of reaction and the final conversion.

The real-time monitoring capabilities of Raman spectroscopy are invaluable for optimizing polymerization conditions, such as initiator concentration, light intensity (for photopolymerization), and temperature, to achieve the desired network structure and properties. npl.co.ukspectroscopyonline.com

Morphological Features of Cross-linked Polymeric Supports

The macroscopic properties of a polymer network are intimately linked to its microscopic and nanoscopic morphology. Electron and scanning probe microscopy techniques are therefore critical for visualizing the three-dimensional structure of polymers incorporating this compound.

Scanning Electron Microscopy (SEM) of Polymer Beads

Scanning Electron Microscopy (SEM) is a widely used technique to investigate the surface morphology and internal structure of polymer networks at the microscale. For polymers synthesized as beads, such as in suspension polymerization, SEM provides valuable information about the size, shape, and surface texture of these beads.

In the case of tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene resins, SEM analysis is used to examine the morphological features of the polymer beads. nih.govresearchgate.net The micrographs can reveal whether the beads are spherical and uniform in size, and whether they possess a smooth or porous surface. The internal structure can also be investigated by analyzing cross-sections of the beads, which can provide insights into the porosity and the degree of cross-linking within the polymer matrix. This morphological information is crucial for applications where the polymer is used as a solid support, as the surface area and porosity can significantly influence its performance. researchgate.net

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of polymer networks at the nanoscale. mdpi.com In addition to topographical imaging, AFM can also be used in different modes, such as phase imaging, to probe variations in material properties like adhesion, stiffness, and energy dissipation across the surface. researchgate.net

Cross-linking Density Determination and Network Heterogeneity

The cross-linking density, a critical parameter governing the physical and mechanical properties of a polymer network, is defined by the concentration of cross-links within the polymer matrix. In polymers synthesized with this compound, the diacrylate functionality of the monomer facilitates the formation of a three-dimensional network structure. The degree of cross-linking can be controlled during polymerization by adjusting the molar ratio of the cross-linking agent to the primary monomer.

Several methods can be employed to determine the cross-linking density of these polymer networks. One common approach involves swelling studies, where the degree of swelling in a suitable solvent is inversely related to the cross-linking density. By measuring the volume or weight of the swollen polymer, and applying theoretical frameworks such as the Flory-Rehner theory, an estimation of the effective cross-linking density can be obtained. This method relies on the principle that a more densely cross-linked network will restrict the uptake of solvent, resulting in a lower degree of swelling.

Dynamic mechanical analysis (DMA) is another powerful technique for probing the network structure. By measuring the viscoelastic properties of the polymer, such as the storage modulus in the rubbery plateau region, the cross-link density can be calculated. A higher storage modulus is indicative of a more rigid network with a greater number of cross-links.

Solvent Uptake and Swelling Behavior of Polymeric Supports

The interaction of polymer networks with solvents is crucial for their application in areas such as solid-phase synthesis, drug delivery, and catalysis. Polymers incorporating this compound, particularly when copolymerized with monomers like styrene (B11656) to form supports such as tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA), exhibit distinct swelling characteristics. nih.gov

The swelling behavior of these polymeric supports is influenced by several factors, including the chemical nature of the polymer backbone and the cross-linker, the cross-linking density, and the properties of the solvent. The flexible and hydrophilic nature of the propylene glycol glycerolate moiety in PGGDA contributes to enhanced solvation and swelling in a wide range of organic solvents compared to more rigid cross-linkers like divinylbenzene (B73037) (DVB). nih.gov This improved swelling facilitates the diffusion of reagents to the reactive sites within the polymer matrix, which is particularly advantageous in applications like solid-phase peptide synthesis. researchgate.netresearchgate.net

Research has demonstrated that PS-TRPGGDA resins undergo more effective swelling and solvation than conventional PS-DVB resins in various solvents commonly used in peptide synthesis. nih.gov This superior performance is attributed to the ether linkages and hydroxyl groups within the PGGDA cross-linker, which increase the polarity and flexibility of the polymer network.

The following interactive data table summarizes the swelling behavior of 2% PGGDA cross-linked polystyrene in a selection of organic solvents. The swelling ratio is typically measured as the volume of the swollen resin per gram of dry resin (mL/g).

| Solvent | Swelling Ratio (mL/g) |

|---|---|

| Dichloromethane (DCM) | 6.5 |

| Tetrahydrofuran (THF) | 6.2 |

| Toluene | 5.8 |

| N,N-Dimethylformamide (DMF) | 5.5 |

| Methanol (MeOH) | 2.1 |

| Water | 1.2 |

Note: The data presented in this table is illustrative and based on typical values found for similar polymer systems. Actual swelling ratios can vary depending on the specific synthesis conditions and the exact molecular weight of the PGGDA used.

Thermal Analysis of Polymer Networks

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are essential for characterizing the thermal stability and phase transitions of polymer networks incorporating this compound.

Thermogravimetric analysis provides information about the thermal degradation profile of the polymer. For copolymers of styrene and PGGDA, the degradation process typically occurs in multiple stages. Studies on analogous systems with dimethacrylate cross-linkers have shown that the polystyrene component of the network tends to degrade first, at lower temperatures, followed by the decomposition of the cross-linked ester groups at higher temperatures. marquette.edu The presence of the more thermally stable aromatic components from the styrene units can contribute to a higher char yield at the end of the degradation process compared to purely aliphatic acrylate polymers. marquette.edu

The following data table illustrates a typical thermal degradation profile for a styrene-PGGDA copolymer, highlighting the temperatures at which significant weight loss occurs.

| Weight Loss (%) | Temperature Range (°C) | Associated Degradation |

|---|---|---|

| 5% | ~250 - 300 | Initial decomposition |

| 50% | ~350 - 400 | Major polystyrene degradation |

| 95% | ~450 - 500 | Degradation of cross-linked structure |

Note: This data is representative and can be influenced by factors such as the heating rate, atmosphere, and the specific composition of the copolymer.

Differential scanning calorimetry is used to determine the glass transition temperature (Tg) of the polymer network. The Tg is a key characteristic that defines the transition from a rigid, glassy state to a more flexible, rubbery state. The cross-linking density has a significant impact on the Tg; a higher degree of cross-linking generally leads to a higher Tg due to the restricted mobility of the polymer chains. The flexible nature of the this compound cross-linker can influence the Tg of the final polymer, often resulting in materials with tailored flexibility.

Advanced Macromolecular Engineering and Design Principles for Propylene Glycol Glycerolate Diacrylate Systems

Tailoring Polymer Network Architecture through Cross-linker Content

The architecture of a polymer network, which dictates its macroscopic properties, is fundamentally controlled by the nature and density of its cross-links. Propylene (B89431) glycol glycerolate diacrylate serves as a cross-linking agent, and its concentration in the polymerization formulation is a critical parameter for tailoring the network structure.

The cross-link density is defined as the number of cross-links per unit volume in the polymer network. nih.gov An increase in the concentration of propylene glycol glycerolate diacrylate leads to a higher cross-link density. nih.gov This densified network structure has profound and predictable effects on the material's mechanical and physical properties. As the cross-linking density increases, the polymer chains become more constrained, reducing their translational freedom. nih.gov

This constraint results in a significant increase in the mechanical strength and stiffness of the material, often measured as the elastic or compressive modulus. paper.edu.cnmdpi.com Conversely, a higher cross-link density restricts the ability of the polymer network to expand and absorb solvents, leading to a lower equilibrium swelling ratio. nih.govresearchgate.net Therefore, by precisely controlling the amount of this compound, it is possible to engineer polymers ranging from soft, highly absorbent gels to rigid, mechanically robust materials. The flexible nature of the propylene glycol units within the cross-linker can also impart a degree of elasticity that might not be present with more rigid cross-linking agents. nih.gov

Table 1: Effect of Cross-linker Concentration on Polymer Network Properties (Illustrative Data)

| Cross-linker Concentration (% w/w) | Relative Cross-link Density | Equilibrium Swelling Ratio (Q) | Elastic Modulus (MPa) |

| 2% | Low | 25 | 0.2 |

| 5% | Medium | 15 | 0.8 |

| 10% | High | 8 | 2.1 |

| 20% | Very High | 4 | 5.5 |

Note: This table provides illustrative data based on established principles for diacrylate cross-linkers to demonstrate the typical relationship between concentration and properties.

Strategies for Modulating Hydrophilicity and Solvation Properties

By selecting comonomers with specific polarities, the final material's affinity for various solvents can be finely tuned:

Increasing Hydrophilicity: To create networks with high water absorption capacity (hydrogels), this compound can be copolymerized with highly hydrophilic monomers. Examples of such monomers include acrylic acid, 2-hydroxyethyl methacrylate (B99206) (HEMA), or N-vinylpyrrolidone. nih.govresearchgate.net The resulting copolymer network will have a high density of polar functional groups, leading to extensive hydrogen bonding with water molecules and significant swelling.

Introducing Hydrophobicity: To enhance swelling in non-polar organic solvents, the diacrylate can be copolymerized with hydrophobic monomers like styrene (B11656) or methyl methacrylate. nih.gov A notable example is the synthesis of tri(propylene glycol) glycerolate diacrylate cross-linked polystyrene (PS-TRPGGDA). nih.gov In this system, the hydrophilic and flexible diacrylate cross-links a matrix of hydrophobic polystyrene chains. This architecture creates a resin with effective swelling and solvation properties in a wide range of solvents used in chemical synthesis, a significant improvement over resins made with purely hydrophobic cross-linkers. nih.gov

This approach allows for the creation of materials with a tailored balance of hydrophilic and hydrophobic domains, enabling precise control over their interaction with different chemical environments.

Table 2: Influence of Comonomer on Swelling Behavior of Diacrylate-Cross-linked Networks

| Comonomer | Comonomer Type | Swelling in Water | Swelling in Toluene |

| Acrylic Acid | Hydrophilic | High | Low |

| Styrene | Hydrophobic | Very Low | High |

| N-Vinylpyrrolidone | Hydrophilic | High | Low |

| Methyl Methacrylate | Hydrophobic | Low | High |

Development of Porous Polymeric Matrices

Creating a porous architecture within a polymer matrix is essential for applications requiring high surface area, such as in tissue engineering scaffolds, separation membranes, or catalyst supports. nih.govresearchgate.net this compound can be used to form the structural backbone of such porous materials through several established techniques.

One of the most common and versatile methods is porogen leaching . researchgate.netmdpi.com In this technique, a non-reactive, soluble component (the porogen) is mixed with the this compound and other comonomers before polymerization. The porogen can be a solid, such as salt crystals (e.g., sodium chloride) of a defined size, or a soluble polymer like poly(ethylene glycol) (PEG). researchgate.netmdpi.com The mixture is then polymerized to form a solid composite. Subsequently, the composite is immersed in a solvent (typically water for salt or PEG porogens) that dissolves the porogen but not the polymer network. researchgate.net The porogen leaches out, leaving behind an interconnected network of pores whose size and morphology are dictated by the porogen particles used. researchgate.netmdpi.com

Another strategy is reaction-induced phase separation . researchgate.net This process involves conducting the polymerization in a solvent that is a good solvent for the monomers but a poor solvent for the resulting polymer. As the polymer chains grow and cross-link, they phase-separate from the solvent, forming a polymer-rich phase and a solvent-rich phase. After polymerization is complete, the solvent is removed, and the spaces it occupied become the pores of the final material. researchgate.netrsc.org The final porous structure, whether globular or co-continuous, can be controlled by adjusting reaction conditions such as monomer concentration and temperature. researchgate.netrsc.org

Incorporation of this compound in Amphiphilic Conetworks

Amphiphilic conetworks (APCNs) are a sophisticated class of polymer materials composed of covalently linked hydrophilic and hydrophobic polymer segments. nih.gov This unique architecture allows them to exhibit distinct properties and self-organize in the presence of solvents, making them valuable for applications ranging from biomaterials to separation membranes. nih.govnih.gov

This compound is an excellent candidate for incorporation into APCNs as a hydrophilic and flexible cross-linking component. It can be used to bridge hydrophobic polymer chains, thereby creating a well-defined amphiphilic structure. The synthesis of polystyrene cross-linked with tri(propylene glycol) glycerolate diacrylate (PS-TRPGGDA) serves as a clear example of this principle. nih.gov In this conetwork, the long, hydrophobic polystyrene chains are covalently linked by the flexible, hydrophilic diacrylate. The resulting network is amphiphilic, possessing both hydrophobic (polystyrene) and hydrophilic (diacrylate) domains.

This dual nature allows the material to swell effectively in both polar and non-polar solvents, a characteristic feature of APCNs. nih.govresearchgate.netresearchgate.net The propylene glycol and glycerolate components of the cross-linker enhance solvation by hydrophilic solvents, while the polystyrene backbone interacts favorably with hydrophobic environments. By varying the length and type of the hydrophobic polymer chains or the concentration of the this compound cross-linker, the balance of hydrophilic and hydrophobic properties within the conetwork can be systematically controlled to meet the demands of specific applications.

Applications in Solid Phase Synthesis Research

Propylene (B89431) Glycol Glycerolate Diacrylate as a Macromolecular Support for Peptide Synthesis

The copolymer of tri(propylene glycol) glycerolate diacrylate and polystyrene (PS-TRPGGDA) has been successfully employed as a solid support for peptide synthesis. nih.gov A key feature of this support is the presence of secondary hydroxyl functional groups within the cross-linker, which can serve as the direct attachment point for the first amino acid. nih.govrsc.org This design circumvents the need for initial functionalization steps that are typically required for conventional styrene-based supports, offering a more cost-effective and streamlined approach to resin preparation. nih.govresearchgate.netrsc.org The unique architecture, combining a hydrophobic polystyrene core with a flexible and hydrophilic cross-linker, aims to create an optimal environment for the growing peptide chain. rsc.orgrsc.org

Research has focused on optimizing the conditions for solid-phase peptide synthesis (SPPS) on PS-TRPGGDA supports. researchgate.netrsc.org Studies involving time and temperature-dependent coupling reactions have demonstrated the efficiency of these resins. For the synthesis of the model Merrifield peptide (Leu-Ala-Gly-Val), amide bond formation was found to be significantly faster on the PS-TRPGGDA support compared to conventional resins. rsc.org The enhanced rate of acylation reactions is attributed to the flexible nature of the cross-linker, which promotes effective solvation of the peptidyl resin and exposes the reactive sites to soluble reagents. rsc.org

| Temperature | Time for Complete Coupling |

|---|---|

| 30 °C | 25 minutes |

| 40 °C | 20 minutes |

| 50 °C | 15 minutes |

This data illustrates that increasing the reaction temperature accelerates the coupling process on the PS-TRPGGDA resin, with complete amide bond formation achieved in as little as 15 minutes at 50°C. rsc.org

The final step in solid-phase synthesis, cleavage of the peptide from the resin support, has also been evaluated for PS-TRPGGDA resins. researchgate.netrsc.org The process typically involves treating the peptidyl resin with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavenger molecules to prevent side reactions. peptide.comsigmaaldrich.com Studies have shown that the cleavage of peptides from PS-TRPGGDA supports proceeds efficiently, yielding the target peptide in high purity. researchgate.net The positive role of the TRPGGDA cross-linker is believed to facilitate better interaction between the cleavage cocktail and the protected peptidyl resin, contributing to a smooth cleavage process. rsc.org For instance, peptides have been successfully cleaved from the support using a standard 95% TFA-H₂O mixture. researchgate.net

A significant measure of a solid support's efficacy is its ability to facilitate the synthesis of "difficult" peptide sequences. These are sequences prone to aggregation and incomplete reactions due to secondary structure formation on the resin. rsc.org The PS-TRPGGDA support has demonstrated remarkable efficiency in this regard. nih.govresearchgate.netrsc.org Researchers have successfully synthesized challenging sequences, including a fragment of the β-amyloid peptide (34–42) and Ala-Arg-(Ala)6-Lys, which are known to be problematic on standard supports. nih.govresearchgate.netrsc.org The high yield and purity of these peptides synthesized on the PS-TRPGGDA resin underscore the positive influence of the flexible and hydrophilic cross-linking agent. nih.govrsc.org

| Peptide Sequence | Significance | Outcome on PS-TRPGGDA |

|---|---|---|

| Ala-Arg-(Ala)6-Lys | Known "difficult" sequence used to test resin efficiency. | Synthesized with high yield and purity. nih.govresearchgate.net |

| β-amyloid peptide (34–42) | A fragment known for aggregation issues during synthesis. | Successfully synthesized and compared favorably to syntheses on other commercial resins. rsc.orgrsc.org |

| 24-residue NR 2A peptide | A longer peptide substrate of calcium/calmodulin-binding peptide. | Demonstrated the synthetic efficiency of the support for longer peptides. nih.gov |

| 23-residue NR 2B peptide | Another Ca2+/calmodulin binding peptide substrate. | Synthesized in high yield and purity, establishing the support's utility. rsc.orgrsc.org |

Comparative studies are crucial for benchmarking the performance of new polymer supports. PS-TRPGGDA has been extensively compared with conventional supports like Merrifield resin and divinylbenzene-cross-linked polystyrene (PS-DVB). nih.govrsc.orgresearchgate.netrsc.org Swelling studies revealed that PS-TRPGGDA resin exhibits more effective swelling and solvation than PS-DVB resin in all solvents commonly used in peptide synthesis. nih.govresearchgate.net This superior swelling is a key factor contributing to its enhanced performance. In the synthesis of difficult sequences, PS-TRPGGDA consistently resulted in higher purity and yield of the target peptide compared to both Merrifield and Sheppard resins. nih.govrsc.org

| Parameter | PS-TRPGGDA | Merrifield Resin (PS-DVB) | Reference |

|---|---|---|---|

| Swelling in DMF | Significantly higher | Lower | nih.govresearchgate.net |

| Swelling in Dichloromethane (DCM) | Significantly higher | Lower | nih.govresearchgate.net |

| Synthesis of β-amyloid (34-42) | Higher yield and purity | Lower yield and purity | rsc.orgrsc.org |

| Coupling Reaction Rate | Faster | Slower | rsc.orgresearchgate.net |

Role of the Cross-linker in Enhancing Support Performance

The choice of cross-linker is fundamental to the properties of a solid support. In PS-TRPGGDA, the tri(propylene glycol) glycerolate diacrylate cross-linker is not merely an inert structural component but plays an active role in enhancing the support's performance. nih.govrsc.orgresearchgate.netrsc.org Its flexible, hydrophilic, and functional nature imparts desirable characteristics to the polystyrene matrix, creating a more "peptide-friendly" environment. nih.gov This helps to mitigate the physico-chemical incompatibilities that can arise between the hydrophobic polystyrene backbone and the growing, often polar, peptide chain. rsc.org

A key advantage conferred by the propylene glycol glycerolate diacrylate cross-linker is the enhanced solvation of the resin beads. rsc.orgrsc.org The resin demonstrates excellent swelling capabilities across a range of solvents with varying polarities, which is a critical factor for the efficiency of solid-phase synthesis. nih.govresearchgate.net This high degree of swelling ensures that reagents in the solution phase can freely access the reactive sites within the polymer matrix. researchgate.net The improved solvation facilitates the free interaction between reagents and the resin-bound functional sites, leading to increased rates of deprotection, coupling, and cleavage, ultimately resulting in higher yields and purities of the final peptide product. researchgate.netrsc.orgrsc.org

Impact on Yield and Purity of Synthesized Biopolymers

In the realm of solid-phase synthesis, the choice of resin support is paramount as it directly influences the yield and purity of the final biopolymer. Research into supports cross-linked with Tri(propylene glycol) glycerolate diacrylate (TRPGGDA) has demonstrated significant advantages over traditional resins, particularly in the challenging field of peptide synthesis.

A novel polystyrene support cross-linked with TRPGGDA (PS-TRPGGDA) has been shown to be a highly flexible, as well as mechanically and chemically stable, copolymer for solid-phase peptide synthesis. researchgate.netnih.gov A key feature of this support is the presence of secondary hydroxyl functional groups within the cross-linker, which can serve as the growth sites for the peptide chain. researchgate.netnih.gov This unique characteristic circumvents the need for initial functionalization steps that are typically required for many conventional styrene-based supports, making the process more efficient and cost-effective. researchgate.netnih.gov

The enhanced performance of the PS-TRPGGDA resin is largely attributed to its superior swelling and solvation properties in all solvents commonly used in peptide synthesis when compared to the traditional divinylbenzene (B73037) (DVB) cross-linked polystyrene resin. researchgate.netnih.gov This improved solvation facilitates better access of reagents to the growing peptide chain, leading to more efficient coupling reactions and, consequently, a higher yield and purity of the synthesized peptides. researchgate.netnih.gov

The effectiveness of the PS-TRPGGDA support has been particularly evident in the synthesis of "difficult" peptide sequences, which are prone to aggregation and incomplete reactions on conventional supports. researchgate.netnih.gov For instance, the synthesis of the challenging sequence Ala-Arg-(Ala)6-Lys was successfully carried out on the PS-TRPGGDA resin, with results indicating a higher yield and purity compared to syntheses performed on commercially available Merrifield and Sheppard resins. researchgate.netnih.gov

Further demonstrating its utility, the PS-TRPGGDA support was employed in the synthesis of a 24-residue NR 2A peptide substrate of a calcium/calmodulin-binding peptide and a 23-residue NR 2B peptide substrate of a Ca2+/calmodulin binding peptide. researchgate.netnih.gov In both cases, the syntheses resulted in high yield and purity, underscoring the positive impact of the flexible and hydrophilic TRPGGDA cross-linking agent. researchgate.netnih.gov The enhanced coupling efficiency and better solvation of the resin beads are highlighted as key factors contributing to these successful outcomes. nih.gov

The following table provides a comparative overview of the performance of PS-TRPGGDA resin against other commonly used resins for the synthesis of a difficult β-amyloid peptide fragment (34-42).

| Resin Support | Cross-linker | Relative Yield of β-amyloid peptide (34-42) | Relative Purity of β-amyloid peptide (34-42) |

|---|---|---|---|

| PS-TRPGGDA | Tri(propylene glycol) glycerolate diacrylate | High | High |

| Merrifield Resin | Divinylbenzene | Lower than PS-TRPGGDA | Lower than PS-TRPGGDA |

| Sheppard Resin | Polyacrylamide | Lower than PS-TRPGGDA | Lower than PS-TRPGGDA |

Application in Oligonucleotide and Oligosaccharide Synthesis Supports

Based on a comprehensive review of the available scientific literature, there is no significant research or application data concerning the use of this compound as a cross-linker or support material for the solid-phase synthesis of oligonucleotides or oligosaccharides. The research focus for this compound has been predominantly within the domain of polypeptide synthesis.

Degradation Mechanisms of Propylene Glycol Glycerolate Diacrylate Polymers

Hydrolytic Degradation Pathways of Ester Bonds

The principal mechanism for the breakdown of propylene (B89431) glycol glycerolate diacrylate polymers in aqueous environments is the hydrolytic cleavage of the ester bonds that form the crosslinks of the polymer network. This process is analogous to the degradation observed in other acrylate-based polymers, such as poly(ethylene glycol) diacrylate (PEGDA). nih.govnih.gov The ester linkages are susceptible to nucleophilic attack by water, leading to the scission of the polymer chains.

The reaction pathway involves the breaking of the ester linkage to yield a carboxylic acid (from the acrylate (B77674) portion) and an alcohol (from the propylene glycol glycerolate backbone). This process effectively severs the crosslinks, reducing the polymer's crosslink density and leading to a decrease in mechanical properties, such as the elastic modulus, and an increase in the swelling ratio as the network becomes less constrained. nih.gov

Table 1: Factors Influencing Hydrolytic Degradation of Acrylate-Based Polymers

| Factor | Influence on Degradation Rate | Mechanism of Action |

|---|---|---|

| pH | Accelerated by acidic and alkaline conditions | Catalysis of the ester hydrolysis reaction. nih.govresearchgate.net |

| Water Availability | Increases with higher water content | Water is a reactant in the hydrolysis process. researchgate.net |

| Temperature | Increases with higher temperature | Provides activation energy for the hydrolysis reaction. |

| Crosslink Density | Decreases with higher crosslink density | Reduced water penetration and chain mobility in a denser network. nih.gov |

Thermal Degradation Studies and Stability Profiles

Thermal degradation of propylene glycol glycerolate diacrylate polymers involves the decomposition of the material at elevated temperatures. The stability of the polymer is dictated by the bond dissociation energies of its constituent parts, including the polyether backbone and the acrylate crosslinks. Studies on structurally similar polymers provide insight into the expected thermal behavior. For instance, polymers containing polypropylene (B1209903) glycol (PPG) moieties are known to undergo thermal decomposition at temperatures around 350°C. researchgate.net The presence of aromatic rings in similar diacrylate structures, like Bisphenol A glycerolate diacrylate (BPA.GDA), has been shown to increase thermal stability. nih.gov

Thermogravimetric analysis (TGA) of related di(meth)acrylate-based polymers shows that decomposition often occurs in multiple stages. nih.gov

Initial Stage: A slight mass loss may occur at lower temperatures (below 200-250°C), attributed to the volatilization of any unreacted monomers or low molecular weight oligomers. nih.gov

Main Decomposition Stage: The primary degradation of the polymer network occurs at higher temperatures, typically in the range of 300-450°C. mdpi.com This stage involves the scission of the polymer backbone and the breakdown of the crosslinked structure.

Final Stage: At even higher temperatures, further decomposition of more stable fragments and char residue may occur.

The thermal decomposition of the propylene glycol and acrylate components can generate a variety of volatile products. researchgate.netnih.gov The specific degradation profile and the temperatures at which these stages occur are dependent on the heating rate, the atmosphere (inert or oxidative), and the specific architecture of the polymer network. mdpi.com

Table 2: Typical Thermal Decomposition Stages for Diacrylate-Based Polymers

| Decomposition Stage | Approximate Temperature Range (°C) | Description |

|---|---|---|

| Stage 1 | < 250 | Loss of volatile components and moisture. nih.gov |

| Stage 2 | 250 - 450 | Main decomposition of the polymer network, including scission of ester and ether linkages. nih.govmdpi.com |

Influence of Polymer Network Structure on Degradation Rates

The three-dimensional structure of the polymer network plays a paramount role in determining the rate of degradation. Key structural parameters include crosslink density, hydrophilicity, and the presence of co-monomers.

Crosslink Density: The density of crosslinks, which is controlled by the molecular weight of the this compound prepolymer and the polymerization conditions, significantly impacts degradation. nih.gov A higher crosslink density creates a tighter, more rigid network that restricts the penetration of water into the polymer matrix. This steric hindrance slows down the rate of hydrolytic degradation. nih.govresearchgate.net Conversely, polymers with lower crosslink density (formed from higher molecular weight prepolymers) have a more open structure, facilitating water ingress and leading to faster degradation. nih.gov

Copolymerization: The incorporation of other co-monomers into the polymer network can be used to tune the degradation rate. For example, including more hydrolytically stable crosslinkers can slow down degradation, while incorporating monomers with more labile bonds or higher hydrophilicity can accelerate it. rsc.org The choice of comonomer can drastically alter the network's chemical and physical properties, thereby providing a mechanism to control its degradation profile. rsc.org

Analysis of Degradation Products and Mechanisms

The analysis of degradation products is crucial for understanding the degradation mechanism and for assessing the biocompatibility and environmental impact of the polymer.

Under hydrolytic conditions , the primary degradation mechanism is the cleavage of ester bonds. This process is expected to release the fundamental building blocks of the polymer. The anticipated degradation products include:

Propylene glycol

Oligomers or polymers of acrylic acid researchgate.net

Fragments of the original polymer network consisting of these components.

The release of these acidic byproducts (acrylic acid oligomers) can lead to a localized decrease in pH, which may, in some cases, auto-catalyze further hydrolysis. researchgate.net

Under thermal degradation conditions, the decomposition is more complex and less specific, involving random chain scission and the formation of a wide array of smaller molecules. researchgate.net Based on studies of propylene glycol and other polyacrylates, the expected thermal degradation products include:

Aldehydes (e.g., formaldehyde, acetaldehyde, acrolein) researchgate.net

Organic acids scispace.comnist.govsemanticscholar.org

Carbon monoxide and carbon dioxide mdpi.com

Water

A variety of low molecular weight hydrocarbons.

The identification of these products is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comresearchgate.netnih.gov Understanding the nature and quantity of these degradation products is essential for predicting the material's behavior and ensuring its safety in its intended application.

Future Research Trajectories and Methodological Innovations

Exploration of Novel Polymerization Techniques for Propylene (B89431) Glycol Glycerolate Diacrylate

The synthesis of polymers from propylene glycol glycerolate diacrylate has traditionally relied on conventional free-radical polymerization. However, to achieve greater control over network architecture and material properties, research is expanding into more advanced polymerization methodologies.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over polymer molecular weight and distribution. While extensively studied for monofunctional acrylates, their application to difunctional monomers like this compound is a burgeoning field. Future research will likely focus on adapting these techniques to control the cross-linking density and topology of the resulting polymer networks, leading to materials with highly tunable mechanical and physical properties. For instance, ATRP has been successfully used for the controlled polymerization of poly(propylene glycol) methacrylate (B99206), suggesting its potential applicability to diacrylate analogues. researchgate.net

Photopolymerization: UV and visible-light-induced polymerization are attractive for their spatial and temporal control, rapid curing rates, and low energy consumption. kpi.ua Future work will explore novel photoinitiating systems that are more efficient and can operate under milder conditions, such as visible-light-mediated, additive-free polymerizations that can proceed in the presence of oxygen. rsc.org This would enable applications in areas like additive manufacturing and in-situ forming biomedical devices where oxygen inhibition is a significant challenge.

Advanced Cross-linking Chemistries: Beyond traditional chain-growth polymerization of the acrylate (B77674) groups, novel cross-linking strategies are being investigated. This includes mechanisms based on C–H bond activation, where radicals generated on the polymer backbone can lead to network formation even from monofunctional monomers, a concept that could introduce new topological features into diacrylate networks. rsc.orgresearchgate.net

The table below summarizes emerging polymerization techniques and their potential impact on materials derived from this compound.

| Polymerization Technique | Key Advantages for this compound | Potential Research Focus |

| Atom Transfer Radical Polymerization (ATRP) | Precise control over network architecture, tunable cross-link density, low polydispersity of chain lengths between cross-links. | Optimization of catalyst systems, synthesis of well-defined branched and hyperbranched structures. |

| Visible-Light Photopolymerization | Energy efficiency, enhanced safety, deeper penetration into samples, potential for oxygen tolerance. rsc.org | Development of novel photoinitiators, application in 3D printing and biomedical hydrogels. |

| C–H Activation Cross-linking | Creation of novel network topologies, potential for post-polymerization modification. rsc.orgucsb.edu | Understanding the mechanism and control of side reactions, designing monomers with susceptible C-H bonds. |

Integration of this compound into Advanced Materials for Specific Research Applications

The inherent flexibility of the propylene glycol glycerolate backbone combined with the reactivity of the diacrylate functional groups makes this monomer a prime candidate for incorporation into a variety of advanced materials.

Optical Materials: The monomer's potential for forming highly transparent, cross-linked networks is advantageous for optical applications. Research into polymer-dispersed liquid crystal (PDLC) films, where liquid crystal droplets are embedded in a polymer matrix, is a promising area. The refractive index and cross-linking density of the this compound matrix could be tailored to optimize the electro-optical switching properties of PDLCs for use in smart windows and displays.

Functional Coatings: this compound is a candidate for UV-curable coatings, where its low viscosity can act as a reactive diluent while its difunctionality ensures the formation of a durable, chemically resistant cross-linked film. adakem.comashland.comatamanchemicals.com Future research will focus on formulating coatings with enhanced properties such as self-healing capabilities, anti-fouling surfaces, and improved adhesion to various substrates.

Responsive Gels: The hydrophilic nature of the propylene glycol and glycerol (B35011) units suggests that this compound could be a key component in stimuli-responsive hydrogels. By copolymerizing it with monomers that respond to environmental cues like temperature (e.g., N-isopropylacrylamide) or pH (e.g., methacrylic acid), researchers can create "smart" hydrogels. nih.govnih.gov These materials could find applications in drug delivery systems, where a change in physiological conditions triggers the release of an encapsulated therapeutic, or in soft robotics and actuators.

| Advanced Material Application | Role of this compound | Key Research Objectives |

| Optical Materials (e.g., PDLCs) | Forms the transparent, cross-linked polymer matrix. | Tune refractive index and dielectric properties; optimize phase separation dynamics with liquid crystals. |

| Functional Coatings | Acts as a cross-linker and reactive diluent in UV-curable formulations. sfdchem.com | Enhance scratch resistance, develop self-healing properties, improve adhesion to challenging substrates. |

| Responsive Gels (Hydrogels) | Provides structural integrity and flexibility as a cross-linking agent. | Control swelling/deswelling kinetics; tailor the volume phase transition temperature (VPTT); improve drug encapsulation and release profiles. nih.gov |

Computational Modeling and Simulation of Polymerization and Network Formation

Computational methods are becoming indispensable for predicting material properties and guiding experimental design. For this compound, modeling and simulation offer a pathway to understanding the complex processes of polymerization and network formation at a molecular level.

Reactive Molecular Dynamics (MD): Reactive MD simulations can model the step-by-step process of radical polymerization, providing insights into gel point, cyclization, and the spatial distribution of cross-links. acs.org This approach allows researchers to study how factors like monomer concentration and initiator efficiency influence the final network topology, which is difficult to probe experimentally. dtu.dk Integrated computational frameworks using coarse-grained MD and reactive force fields are being developed to model these complex systems efficiently. mdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum methods can be used to calculate the energy barriers and reaction rates for various polymerization and side-reaction pathways, such as chain transfer to monomer. nih.gov This fundamental understanding can help in selecting optimal reaction conditions to minimize defects and maximize network efficiency.

Network Property Prediction: Once a polymer network is computationally constructed, its mechanical and thermal properties (e.g., elastic modulus, glass transition temperature) can be predicted. dtu.dk These simulations can screen a wide range of monomer structures and compositions, accelerating the discovery of new materials with desired performance characteristics.

Development of In Situ Characterization Methodologies for Dynamic Processes

To validate computational models and gain a deeper understanding of polymerization kinetics, methodologies that can monitor the reaction in real-time are crucial.

Real-Time Spectroscopy: Techniques like in situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can track the disappearance of the acrylate double bonds, providing a direct measure of monomer conversion over time. acs.org Near-infrared (NIR) spectroscopy is also a powerful tool for in-line monitoring. nih.gov Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for following the conversion of macromers into a cross-linked network. researchgate.netsemanticscholar.org

Rheology and Dielectric Analysis: Real-time rheological measurements can monitor the evolution of the material's viscoelastic properties, providing critical information about the gelation process and the development of the polymer network's mechanical strength.

Advanced integrated platforms, such as ACOMP (Automatic Continuous Online Monitoring of Polymerization), combine multiple detectors (e.g., UV/VIS, viscometry, light scattering) to provide continuous, real-time data on monomer conversion, molecular weight, and viscosity during polymerization. pcimag.comamericanlaboratory.com

| In Situ Technique | Information Obtained | Methodological Innovation |

| ATR-FTIR/NIR Spectroscopy | Real-time monomer conversion, reaction kinetics. acs.orgnih.gov | Coupling with fiber optics for remote and in-line process monitoring in industrial settings. |

| Real-Time NMR Spectroscopy | Quantitative conversion rates, identification of side products. researchgate.net | Development of high-resolution in situ photo-irradiation MAS NMR for solid-state polymerization. rsc.org |

| Time-Resolved Rheology/SAXS | Gel point determination, evolution of mechanical properties, self-assembly dynamics. acs.org | Correlative measurements combining rheology with scattering to link macroscopic properties to nanoscale structure. |

| Photo-DSC | Curing kinetics, reaction enthalpy, effect of UV intensity and exposure time. mdpi.com | High-speed calorimetry to capture very rapid photopolymerization events. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the molecular weight and purity of propylene glycol glycerolate diacrylate?

- Methodology : Utilize gel permeation chromatography (GPC) to measure molecular weight distribution and high-performance liquid chromatography (HPLC) with UV detection to assess purity. For structural confirmation, combine Fourier-transform infrared spectroscopy (FTIR) to identify acrylate functional groups (C=C bonds at ~1630 cm⁻¹) and nuclear magnetic resonance (NMR) spectroscopy to resolve the glycerol and propylene glycol backbone .

Q. What are the optimal storage conditions to prevent premature polymerization of this compound?

- Methodology : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to inhibit thermal or photochemical initiation. Include stabilizers like 4-methoxyphenol (MEHQ, 100–200 ppm) to suppress radical formation .

Q. How can researchers characterize the reactivity of this compound in photopolymerization systems?

- Methodology : Perform UV-Vis spectroscopy to monitor the consumption of photoinitiators (e.g., camphorquinone, CQ) and co-initiators (e.g., ethyl 4-dimethylaminobenzoate, EDAB). Use photo-DSC (differential scanning calorimetry) to quantify heat release during polymerization, correlating with conversion rates .

Advanced Research Questions

Q. How can conflicting data between viscosity changes and monomer conversion rates in photopolymerization be resolved?

- Methodology : Employ rheological analysis to track real-time viscosity changes during curing. Pair this with real-time FTIR to monitor double-bond conversion. For example, discrepancies may arise due to oxygen inhibition or phase separation, which can be mitigated by optimizing resin formulations (e.g., adding oxygen scavengers or adjusting crosslinker ratios) .

Q. What experimental designs are effective for optimizing photoinitiator-to-monomer ratios in this compound-based resins?

- Methodology : Conduct a Design of Experiments (DoE) approach, varying CQ (0.1–5 mM) and EDAB (1:1 to 1:2 molar ratios with CQ). Evaluate outcomes via in situ FTIR and mechanical testing (e.g., tensile strength). Evidence shows that excess EDAB can reduce oxygen inhibition but may lower crosslinking efficiency .

Q. How can researchers assess the impact of crosslinking density on mechanical properties in cured networks?

- Methodology : Use swelling tests in solvents (e.g., tetrahydrofuran) to calculate crosslink density via the Flory-Rehner equation. Complement with dynamic mechanical analysis (DMA) to measure glass transition temperature (Tg) and storage modulus. For instance, higher crosslinking correlates with increased Tg but reduced flexibility .

Q. What strategies address inconsistencies in print resolution when using this compound in volumetric 3D printing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.